molecular formula C13H14N2OS2 B8437886 3-Phenyl-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-2-sulfanylideneimidazolidin-4-one CAS No. 30740-41-1

3-Phenyl-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-2-sulfanylideneimidazolidin-4-one

Cat. No. B8437886
CAS RN: 30740-41-1
M. Wt: 278.4 g/mol
InChI Key: JWJZFALKEVXYTC-UHFFFAOYSA-N
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Patent
US05137904

Procedure details

When 5 g of S-allylcysteine (0.031 mole), 1.24 g of sodium hydroxide (0.31 mole) and 4.19 g of phenylisothiocyanate (0.031 mole) were reacted according to the procedure for the preparation of the compound of Example 2, 8.59 g of crude product was obtained which did not require purification by chromatography. Crystallization of the crude product from isopropyl alcohol gave pure title compound: RF on silica gel=0.44 [ethyl acetate-hexane (2:3)].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:4][CH2:5][C@@H:6]([C:8]([OH:10])=O)[NH2:7])[CH:2]=[CH2:3].[OH-].[Na+].[C:13]1([N:19]=[C:20]=[S:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:13]1([N:19]2[C:8](=[O:10])[CH:6]([CH2:5][S:4][CH2:1][CH:2]=[CH2:3])[NH:7][C:20]2=[S:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C=C)SC[C@H](N)C(=O)O
Name
Quantity
1.24 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.19 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Step Two
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
8.59 g of crude product was obtained which
CUSTOM
Type
CUSTOM
Details
purification by chromatography
CUSTOM
Type
CUSTOM
Details
Crystallization of the crude product from isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(NC(C1=O)CSCC=C)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.